rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis
Description
rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole core. The stereochemistry is defined by the (3aR,6aS) configuration, with a methyl substituent at position 3 and a hydrochloride salt form enhancing solubility. This compound belongs to a class of chiral building blocks used in medicinal chemistry and asymmetric synthesis. Its rigid bicyclic structure and stereochemical complexity make it valuable for designing ligands with specific biological activities or as intermediates in synthetic pathways .
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(3aR,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-5-2-7-3-6(5)9-8-4;/h5-7H,2-3H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
OKIISTXZLJTMGJ-KGZKBUQUSA-N |
Isomeric SMILES |
CC1=NO[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
CC1=NOC2C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in a one-pot reaction with aliphatic halides and aldehydes . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolo-oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce reduced pyrrolo-oxazole compounds.
Scientific Research Applications
rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the colchicine site on tubulin is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Core Heterocycle Variations
Compound A: Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis ()
- Structural Differences: Replaces the pyrrolo-oxazole core with a thieno-pyrrole system fused to a dione ring.
- Salt Form : Similar hydrochloride salt improves aqueous solubility, but the dione moiety may reduce stability under basic conditions .
Compound B : (3S,3aR,6aS)-5-Benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione ()
- Structural Differences : Shares the pyrrolo-oxazole core but includes bulky benzyl, chlorophenyl, and phenyl substituents.
- Functional Impact : The added aromatic groups increase molecular weight (418.877 g/mol) and lipophilicity, likely enhancing membrane permeability but reducing metabolic stability. Three stereocenters further complicate synthetic routes .
Substituent and Functional Group Variations
Compound C : rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid ()
- Structural Differences : Incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid.
- Functional Impact : The Fmoc group renders this compound useful in solid-phase peptide synthesis (SPPS), whereas the target compound’s methyl group and hydrochloride salt prioritize stability and solubility for direct pharmacological use .
Compound D : (3aS,6aS)-5-methyl-octahydropyrrolo[3,4-b]pyrrole dihydrochloride ()
- Structural Differences : Replaces the oxazole with a pyrrole ring, yielding a simpler bicyclic system.
- The dihydrochloride salt enhances solubility but may increase hygroscopicity .
Stereochemical and Pharmacological Considerations
Compound E : (3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one ()
- Structural Differences : Features a lactone ring instead of an oxazole and includes two phenyl groups.
- Functional Impact: The lactone introduces ring strain, increasing susceptibility to hydrolysis. The phenyl groups may enhance binding to hydrophobic enzyme pockets, a property less pronounced in the target compound .
Tabulated Comparison of Key Properties
*Calculated based on molecular formula.
Biological Activity
The compound rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride , also known as rac-PYRO-COOH HCl (CAS Number: 2648902-10-5), is a heterocyclic molecule with potential biological activities. This article reviews the biological properties of this compound based on various studies and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 192.60 g/mol
- Structure : The compound features a pyrrolo[3,4-d][1,2]oxazole ring system which is significant for its biological activities.
Biological Activity Overview
Research has indicated that oxazole derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride has not been extensively documented in literature; however, related compounds have shown promising results.
Antimicrobial Activity
A comprehensive review on oxazole derivatives highlights their antimicrobial properties. For instance:
- Compounds derived from oxazoles demonstrated significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| 11 | 1.6 | C. albicans |
| 12 | 0.8 | C. tropicalis |
| Reference Drug (Ampicillin) | 10 | Various Bacteria |
Anticancer Potential
Research into oxazole derivatives has also indicated potential anticancer properties. For example:
- Studies have shown that certain oxazole compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Case Studies
- Antimicrobial Study : A study on substituted oxazoles showed that certain derivatives had high activity against fungal strains such as Candida albicans and Aspergillus niger. The compound with the highest activity had an MIC of 0.8 µg/ml against Candida tropicalis .
- Anticancer Research : Research involving the synthesis of pyrrolo[2,3-d]oxazoles indicated that these compounds could act as effective agents against cancer cells by disrupting cellular processes .
The exact mechanism of action for rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride remains to be fully elucidated. However:
- Antimicrobial Activity : It is hypothesized that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Activity : Similar to other oxazole derivatives, it might induce apoptosis or inhibit angiogenesis in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
